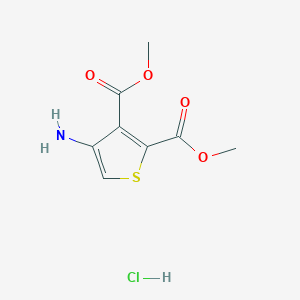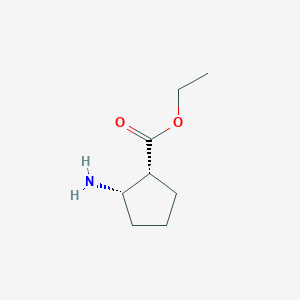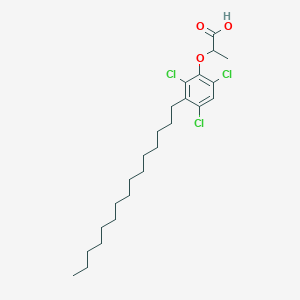
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid, also known as fenoxaprop-P-ethyl, is a selective herbicide widely used in agriculture to control annual and perennial grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and has a unique chemical structure that gives it a high level of selectivity and efficacy against grass weeds.
Mecanismo De Acción
Fenoxaprop-P-ethyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. The selectivity of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl for grass weeds is due to the differential sensitivity of their ACC enzymes to the herbicide.
Efectos Bioquímicos Y Fisiológicos
Fenoxaprop-P-ethyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. Its mode of action is specific to plants and does not affect the metabolism of animals. However, like all herbicides, 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl can have unintended consequences if not used properly, such as the development of herbicide-resistant weeds and the contamination of soil and water resources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxaprop-P-ethyl is a valuable tool for plant research, as it allows for the selective control of grass weeds in experimental plots. Its high level of efficacy and selectivity make it a preferred herbicide for use in research settings. However, its use should be carefully controlled to avoid unintended consequences, such as the contamination of experimental plots with herbicide residues.
Direcciones Futuras
There are many potential future directions for research on 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl. One area of interest is the development of new herbicides with improved selectivity and efficacy against grass weeds. Another area of focus is the study of the environmental impact of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl and other herbicides on soil and water resources. Finally, there is a need for research on the development of integrated pest management strategies that minimize the use of herbicides and other chemical inputs in agriculture.
Métodos De Síntesis
Fenoxaprop-P-ethyl can be synthesized through a multistep process starting from 2,4,6-trichlorophenol and pentadecanol. The first step involves the conversion of 2,4,6-trichlorophenol to 2,4,6-trichloro-3-pentadecylphenol, followed by the esterification of the latter with 2-chloroethyl chloroformate to give 2-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl chloroformate. The final step is the reaction of 2-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl chloroformate with propanol to yield 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid-ethyl.
Aplicaciones Científicas De Investigación
Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of grass weeds, including barnyardgrass, crabgrass, foxtail, and goosegrass. Its selectivity for grass weeds makes it a valuable tool in crop protection, as it allows for the control of weeds without harming the crop.
Propiedades
Número CAS |
111253-99-7 |
|---|---|
Nombre del producto |
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid |
Fórmula molecular |
C24H37Cl3O3 |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
2-(2,4,6-trichloro-3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H37Cl3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)30-18(2)24(28)29/h17-18H,3-16H2,1-2H3,(H,28,29) |
Clave InChI |
BUTYVMAMJRCWHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)O)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)O)Cl |
Sinónimos |
2-(2,4,6-trichloro-3-pentadecyl-phenoxy)propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



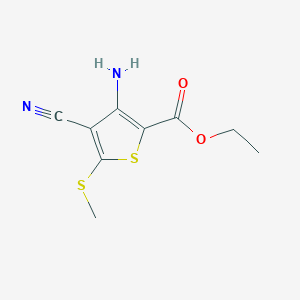
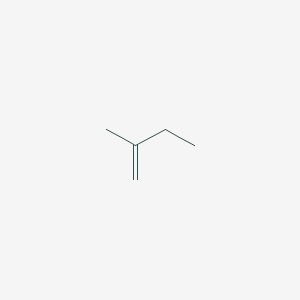
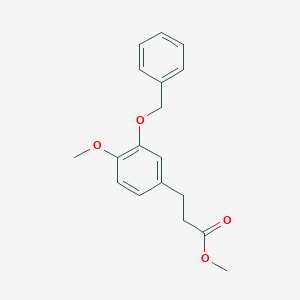
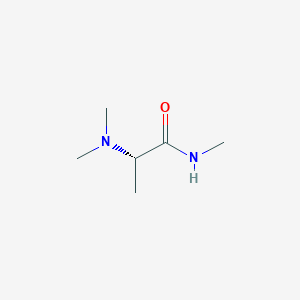
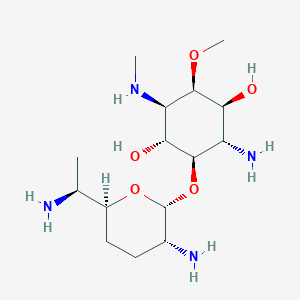
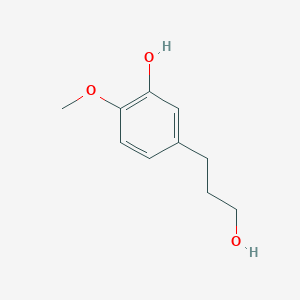
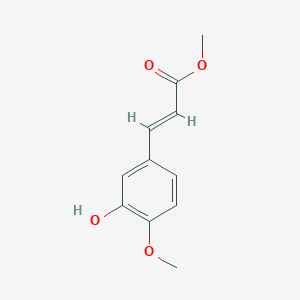
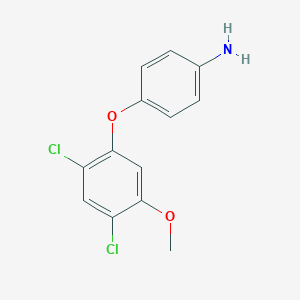
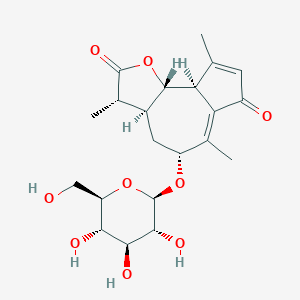
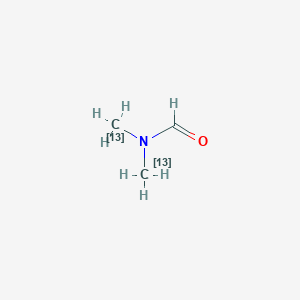
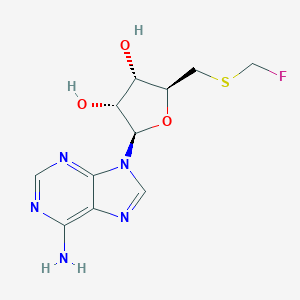
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
